molecular formula C14H15NO2 B11781978 Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11781978
M. Wt: 229.27 g/mol
InChI Key: PQIUKTWPOQAEEE-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a methyl ester group at the 2-position and a 4-methylbenzyl group at the 5-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole is treated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drugs for treating cancer and neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-benzyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group on the benzyl ring.

    Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.

Uniqueness

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound in drug design and materials science.

Biological Activity

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a 4-methylbenzyl group and a carboxylate moiety. The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the pyrrole ring followed by alkylation and esterification steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrrole derivatives, including this compound. The mechanism of action appears to involve the activation of apoptotic pathways in cancer cells.

  • Cell Viability Assays : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including A375 melanoma cells. For instance, derivatives with similar structures showed IC50 values ranging from 10 to 27 μM, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer activity is linked to the ability of these compounds to interfere with protein-protein interactions (PPIs) involved in cell cycle regulation, particularly through modulation of the p53 pathway. This interference leads to enhanced apoptosis, characterized by morphological changes such as cell shrinkage and membrane blebbing .

Receptor Interactions

Pyrrole derivatives have also been investigated for their interactions with cannabinoid receptors, particularly the CB2 receptor.

  • Binding Affinity : Structural modifications to create analogues of known CB2 antagonists have resulted in compounds with high affinity for the receptor, suggesting that this compound could potentially act as a ligand for cannabinoid receptors .
  • Functional Activity : In vitro assays have indicated that certain pyrrole derivatives can act as antagonists or inverse agonists at the CB2 receptor, which may have implications for therapeutic applications in pain management and inflammation .

Case Studies

Several case studies illustrate the biological activity of this compound and related compounds:

  • Study on Anticancer Activity : A study evaluated a series of pyrrole derivatives for their cytotoxic effects on A375 melanoma cells. The most active compound displayed an IC50 value comparable to nutlin-3a, a known anticancer agent, confirming the potential of these derivatives in cancer therapy .
  • Receptor Binding Studies : Another investigation focused on the binding properties of pyrrole analogues at cannabinoid receptors. The study found that modifications to the pyrrole structure significantly influenced binding affinity and selectivity towards CB2 receptors .

Research Findings Summary

The following table summarizes key research findings related to this compound:

Study Activity Assessed Key Findings
Anticancer ActivityIC50 values of 10-27 μM against A375 cells; activation of apoptotic pathways observed.
Receptor BindingHigh affinity for CB2 receptor; potential antagonist/inverse agonist activity identified.
Structure-Activity RelationshipModifications improved anti-TB activity; low cytotoxicity noted in related compounds.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 5-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-10-3-5-11(6-4-10)9-12-7-8-13(15-12)14(16)17-2/h3-8,15H,9H2,1-2H3

InChI Key

PQIUKTWPOQAEEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)OC

Origin of Product

United States

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